molecular formula C14H11BrN4O3 B2438785 3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034397-17-4

3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2438785
CAS No.: 2034397-17-4
M. Wt: 363.171
InChI Key: JQACUNYGUNUFSY-UHFFFAOYSA-N
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Description

3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group, a pyrrolidine ring, and a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Bromofuran Moiety: The bromofuran component can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling Reactions: The bromofuran and pyrrolidine derivatives are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of Pyrazine Ring: The final step involves the formation of the pyrazine ring, which can be achieved through cyclization reactions involving appropriate nitrile and amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety may facilitate binding to hydrophobic pockets, while the pyrazine ring can participate in π-π interactions with aromatic residues. The carbonitrile group can act as a hydrogen bond acceptor, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(5-Chlorofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
  • 3-((1-(5-Methylfuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Uniqueness

3-((1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the bromofuran moiety, which can impart distinct electronic and steric properties compared to its chloro and methyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3/c15-12-2-1-11(22-12)14(20)19-6-3-9(8-19)21-13-10(7-16)17-4-5-18-13/h1-2,4-5,9H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQACUNYGUNUFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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